Isobutyl 3-thienylacetate
Description
Isobutyl 3-thienylacetate is an organosulfur compound featuring a thiophene ring (a five-membered aromatic heterocycle with sulfur) esterified with an isobutyl group. This compound is primarily utilized in polymer chemistry as a monomer for synthesizing conjugated polymers, particularly polythiophene derivatives. Its structural uniqueness arises from the combination of the electron-rich thiophene moiety and the branched isobutyl ester, which influences polymerization behavior and material properties such as conductivity and optical characteristics. For example, it has been copolymerized with 3-alkylthiophenes and azo chromophores to produce polymers with applications in photovoltaics and sensors .
Properties
CAS No. |
94023-53-7 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-methylpropyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H14O2S/c1-8(2)6-12-10(11)5-9-3-4-13-7-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
DEPSFIADZHYHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 3-thienylacetate typically involves the esterification of 3-thiopheneacetic acid with isobutyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 3-thienylacetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) or electrophilic reagents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isobutyl 3-thienylmethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Isobutyl 3-thienylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties
Mechanism of Action
The mechanism of action of Isobutyl 3-thienylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-thiopheneacetic acid, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can also participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues in Polymer Chemistry
Isobutyl 3-thienylacetate belongs to a class of thienylacetate esters. Key structural analogues include:
Key Findings :
Functional Group Comparisons: Isobutyl Esters
This compound shares its ester functionality with other isobutyl esters, though their applications and properties differ significantly:
Key Findings :
- The thiophene moiety in this compound introduces π-conjugation, absent in aliphatic esters like isobutyl acetate or oleate, enabling electronic applications.
- Isobutyl oleate exhibits extremely low water solubility and vapor pressure due to its long hydrocarbon chain, making it suitable for hydrophobic applications .
Bioactivity and Toxicity Comparisons
Key Findings :
Physicochemical Property Trends
A comparison of ester volatility and solubility highlights structural influences:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|
| This compound | ~198 | Not reported | ~2.5 |
| Isoamyl acetate | 130.18 | 142 | 2.3 |
| Methyl isobutyl ketone | 100.16 | 117 | 1.3 |
Key Findings :
- The thiophene ring increases molecular weight and hydrophobicity compared to aliphatic esters like isoamyl acetate.
- Linear esters (e.g., isoamyl acetate) exhibit higher volatility than branched analogues due to reduced steric effects .
Biological Activity
Isobutyl 3-thienylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from 3-thiopheneacetic acid and isobutanol. Its structure can be represented as follows:
- Molecular Formula : CHOS
- CAS Number : 94023-53-7
The compound features a thiophene ring, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The ester group can undergo hydrolysis to release 3-thiopheneacetic acid, which may interact with enzymes and receptors involved in cellular signaling pathways. The thiophene ring can facilitate electron transfer reactions, influencing cellular processes such as metabolism and gene expression.
Antimicrobial and Antifungal Properties
This compound has been investigated for its potential antimicrobial and antifungal activities. Preliminary studies suggest that it exhibits significant inhibitory effects against various pathogenic microorganisms:
- Antimicrobial Activity : Research indicates that this compound demonstrates activity against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has shown effectiveness against common fungal pathogens, including Candida species.
Table 1 summarizes the antimicrobial efficacy of this compound against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Comparative Studies
To better understand the uniqueness of this compound, comparative studies with similar compounds have been conducted. These studies highlight its distinct biological profile:
- Isobutyl Acetate : Lacks the thiophene ring, resulting in reduced biological activity.
- 3-Thiopheneacetic Acid : Contains the thiophene moiety but does not possess the ester functionality, limiting its application.
- Isobutyl Thiophene : Features both isobutyl and thiophene groups but lacks the ester group, which may affect solubility and bioavailability.
Case Study 1: Antifungal Efficacy
A study conducted by researchers at a prominent university evaluated the antifungal properties of this compound against clinical isolates of Candida spp. The results indicated that the compound significantly inhibited yeast growth in vitro, suggesting potential therapeutic applications in treating fungal infections .
Case Study 2: Mechanistic Insights
In another investigation focused on the mechanism of action, this compound was shown to disrupt fungal cell membrane integrity. This effect was assessed using fluorescence microscopy, revealing compromised membrane integrity in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
